molecular formula C8H16O B2913386 1,3-Dimethylcyclohexanol CAS No. 55539-04-3

1,3-Dimethylcyclohexanol

Cat. No.: B2913386
CAS No.: 55539-04-3
M. Wt: 128.215
InChI Key: DWUSBTCQAFWLIW-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclohexanol is an organic compound with the molecular formula C₈H₁₆O. It is a colorless liquid with a characteristic malt aroma. This compound belongs to the class of cyclohexanols, which are derivatives of cyclohexane with a hydroxyl group attached to the ring. The presence of two methyl groups at the 1 and 3 positions of the cyclohexane ring distinguishes this compound from other cyclohexanol derivatives .

Mechanism of Action

Target of Action

1,3-Dimethylcyclohexanol is a type of alcohol, and its primary targets are the hydroxy-containing carbons in organic compounds . The hydroxy group (-OH) in the alcohol molecule plays a crucial role in its reactions .

Mode of Action

The mode of action of this compound primarily involves dehydration reactions to yield alkenes . In the presence of a strong acid, the alcohol acts as a base and protonates into a very acidic alkyloxonium ion . This basic characteristic of alcohol is essential for its dehydration reaction with an acid to form alkenes . The dehydration reaction proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of alkenes from alcohols . The compound can undergo E1 or E2 mechanisms to lose water and form a double bond . The deprotonated acid (the base) then reacts with the hydrogen adjacent to the carbocation and forms a double bond .

Result of Action

The result of the action of this compound is the formation of alkenes through dehydration reactions . This process involves the loss of a water molecule and the formation of a double bond .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature required for the dehydration of alcohols decreases with increasing substitution of the hydroxy-containing carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylcyclohexanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of 1,3-dimethylcyclohexanone. This reaction typically requires a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .

Another method involves the reduction of 1,3-dimethylcyclohexene using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction is usually performed in an inert solvent such as tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,3-dimethylcyclohexanone. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: 1,3-Dimethylcyclohexanone

    Reduction: 1,3-Dimethylcyclohexane

    Substitution: 1,3-Dimethylcyclohexyl halides

Scientific Research Applications

1,3-Dimethylcyclohexanol has several applications in scientific research:

Comparison with Similar Compounds

1,3-Dimethylcyclohexanol can be compared with other cyclohexanol derivatives, such as:

    Cyclohexanol: The parent compound with a single hydroxyl group attached to the cyclohexane ring.

    1,2-Dimethylcyclohexanol: Similar to this compound but with the methyl groups at the 1 and 2 positions.

    1,4-Dimethylcyclohexanol: Another isomer with methyl groups at the 1 and 4 positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.

Properties

IUPAC Name

1,3-dimethylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUSBTCQAFWLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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